molecular formula C13H10BrN B11855698 2-(Bromomethyl)naphthalene-7-acetonitrile

2-(Bromomethyl)naphthalene-7-acetonitrile

Cat. No.: B11855698
M. Wt: 260.13 g/mol
InChI Key: JXGXDPDKGGGGDL-UHFFFAOYSA-N
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Description

2-(Bromomethyl)naphthalene-7-acetonitrile is an organic compound that features a bromomethyl group attached to a naphthalene ring, with an acetonitrile group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(Bromomethyl)naphthalene-7-acetonitrile involves the reaction of 2-(bromomethyl)naphthalene with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) under a nitrogen atmosphere. The reaction mixture is stirred at 60°C for 16 hours, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)naphthalene-7-acetonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as azides, amines, or thiols.

    Oxidation: The compound can be oxidized to form corresponding naphthaldehydes or naphthoic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or primary amines in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

    Nucleophilic Substitution: Formation of azides, amines, or thiols.

    Oxidation: Formation of naphthaldehydes or naphthoic acids.

    Reduction: Formation of primary amines.

Scientific Research Applications

2-(Bromomethyl)naphthalene-7-acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)naphthalene-7-acetonitrile involves its ability to act as an alkylating agent. The bromomethyl group can react with nucleophiles, leading to the formation of covalent bonds with various molecular targets. This reactivity is crucial for its role in organic synthesis and potential biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)naphthalene-7-acetonitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications in various fields. The presence of both bromomethyl and acetonitrile groups allows for diverse chemical transformations and interactions.

Properties

Molecular Formula

C13H10BrN

Molecular Weight

260.13 g/mol

IUPAC Name

2-[7-(bromomethyl)naphthalen-2-yl]acetonitrile

InChI

InChI=1S/C13H10BrN/c14-9-11-2-4-12-3-1-10(5-6-15)7-13(12)8-11/h1-4,7-8H,5,9H2

InChI Key

JXGXDPDKGGGGDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)CBr)CC#N

Origin of Product

United States

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